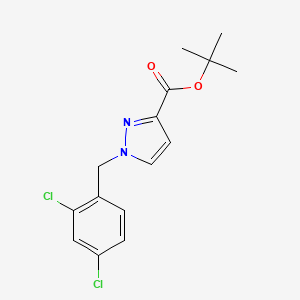

tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14658413

Molecular Formula: C15H16Cl2N2O2

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16Cl2N2O2 |

|---|---|

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | tert-butyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C15H16Cl2N2O2/c1-15(2,3)21-14(20)13-6-7-19(18-13)9-10-4-5-11(16)8-12(10)17/h4-8H,9H2,1-3H3 |

| Standard InChI Key | DRVFLGFEKZURJG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate (IUPAC name: tert-butyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate) features a pyrazole ring substituted at the 1-position with a 2,4-dichlorobenzyl group and at the 3-position with a tert-butyl ester. The dichlorobenzyl moiety introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzene ring, which may influence electronic interactions in biological systems .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆Cl₂N₂O₂ |

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | tert-butyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl |

| InChI Key | DRVFLGFEKZURJG-UHFFFAOYSA-N |

| PubChem CID | 125725474 |

Spectroscopic and Computational Data

The compound’s InChI string (InChI=1S/C15H16Cl2N2O2/c1-15(2,3)21-14(20)13-6-7-19(18-13)9-10-4-5-11(16)8-12(10)17/h4-8H,9H2,1-3H3) provides a standardized representation of its connectivity. Mass spectral data for structurally related pyrazole-carboxamide derivatives, such as 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-N-isopropyl-1H-pyrazole-5-carboxamide, reveal characteristic fragmentation patterns under electrospray ionization (ESI) conditions, including losses of the tert-butyl group (−56 Da) and dichlorobenzyl moiety . While direct spectral data for the carboxylate derivative are unavailable, computational models predict a logP value indicative of moderate lipophilicity, aligning with its potential for membrane permeability .

Synthesis and Chemical Reactivity

Stability and Functional Group Reactivity

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

While experimental solubility data are lacking, the compound’s tert-butyl ester likely confers limited water solubility (<1 mg/mL) but enhanced organic solvent compatibility (e.g., DMSO, ethanol). The ClogP value, estimated at 3.8 using PubChem tools, indicates a preference for lipid-rich environments.

Metabolic Considerations

In vivo, esterases may hydrolyze the tert-butyl group to generate the corresponding carboxylic acid, which could undergo conjugation (e.g., glucuronidation) prior to excretion . The dichlorobenzyl moiety’s metabolic fate remains speculative but may involve hepatic cytochrome P450-mediated dechlorination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume